Gadolinium (III) isopropoxide
Overview
Description
Gadolinium (III) isopropoxide is a chemical compound with the formula Gd(OCH(CH₃)₂)₃. It is a white to off-white powder that is soluble in anhydrous 2-propanol and toluene. This compound is primarily used in the synthesis of gadolinium-based materials and as a catalyst in various chemical reactions .
Mechanism of Action
Target of Action
Gadolinium (III) isopropoxide, also known as Gadolinium (III) tris (isopropoxide), primarily targets meso-aziridines . Meso-aziridines are a type of organic compound that play a crucial role in various chemical reactions.
Mode of Action
The compound acts as a catalyst in the ring-opening of meso-aziridines with trimethylsilyl azide . This interaction leads to changes in the structure of the meso-aziridines, facilitating further chemical reactions.
Biochemical Pathways
The primary biochemical pathway affected by this compound involves the ring-opening of meso-aziridines . This process is crucial in the synthesis of various organic compounds. The downstream effects include the generation of new compounds through subsequent reactions.
Result of Action
The primary result of the action of this compound is the ring-opening of meso-aziridines . This leads to the formation of new compounds, expanding the possibilities for chemical synthesis.
Action Environment
The action of this compound can be influenced by environmental factors. For instance, exposure to air and moisture can be detrimental to the reaction outcome . Therefore, in many asymmetric catalysis applications, glove box and Schlenk techniques should be employed . Solutions of the catalyst should be made using anhydrous solvents and used shortly after preparation .
Biochemical Analysis
Biochemical Properties
It is known that the compound can interact with various enzymes and proteins in biochemical reactions . The nature of these interactions is complex and may involve binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Cellular Effects
Gadolinium (III) isopropoxide has been shown to have effects on various types of cells and cellular processes . It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is believed to exert its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Temporal Effects in Laboratory Settings
Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is limited .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models
Preparation Methods
Synthetic Routes and Reaction Conditions: Gadolinium (III) isopropoxide can be synthesized through the reaction of gadolinium chloride with isopropanol in the presence of a base. The reaction typically occurs under an inert atmosphere to prevent the formation of unwanted by-products. The general reaction is as follows:
GdCl3+3C3H7OH→Gd(OCH(CH3)2)3+3HCl
The reaction is usually carried out at elevated temperatures to ensure complete conversion of the starting materials .
Industrial Production Methods: In industrial settings, the production of this compound often involves the use of large-scale reactors and precise control of reaction conditions to ensure high purity and yield. The process may include additional purification steps such as recrystallization or distillation to remove impurities .
Chemical Reactions Analysis
Types of Reactions: Gadolinium (III) isopropoxide undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form gadolinium oxide.
Substitution: It can participate in substitution reactions where the isopropoxide ligands are replaced by other ligands.
Hydrolysis: It readily hydrolyzes in the presence of moisture to form gadolinium hydroxide and isopropanol
Common Reagents and Conditions:
Oxidation: Oxygen or air can be used as oxidizing agents.
Substitution: Various ligands such as acetylacetonate can be used in substitution reactions.
Hydrolysis: Water or aqueous solutions are used for hydrolysis reactions
Major Products Formed:
Oxidation: Gadolinium oxide (Gd₂O₃)
Substitution: Gadolinium complexes with different ligands
Hydrolysis: Gadolinium hydroxide (Gd(OH)₃) and isopropanol
Scientific Research Applications
Gadolinium (III) isopropoxide has a wide range of applications in scientific research, including:
Comparison with Similar Compounds
- Gadolinium (III) acetylacetonate
- Gadolinium (III) nitrate
- Gadolinium (III) chloride
Comparison: Gadolinium (III) isopropoxide is unique due to its solubility in organic solvents like toluene and anhydrous 2-propanol, which makes it suitable for sol-gel processes and other organic reactions. In contrast, gadolinium (III) nitrate and gadolinium (III) chloride are more commonly used in aqueous solutions. Gadolinium (III) acetylacetonate, on the other hand, is often used in coordination chemistry due to its stability and well-defined structure .
Properties
CAS No. |
14532-05-9 |
---|---|
Molecular Formula |
C9H24GdO3 |
Molecular Weight |
337.5 g/mol |
IUPAC Name |
gadolinium;propan-2-ol |
InChI |
InChI=1S/3C3H8O.Gd/c3*1-3(2)4;/h3*3-4H,1-2H3; |
InChI Key |
AGUOFJVRZOIUFG-UHFFFAOYSA-N |
SMILES |
CC(C)[O-].CC(C)[O-].CC(C)[O-].[Gd+3] |
Canonical SMILES |
CC(C)O.CC(C)O.CC(C)O.[Gd] |
Pictograms |
Irritant |
Origin of Product |
United States |
Synthesis routes and methods I
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Synthesis routes and methods II
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Synthesis routes and methods III
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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